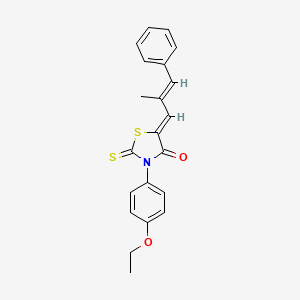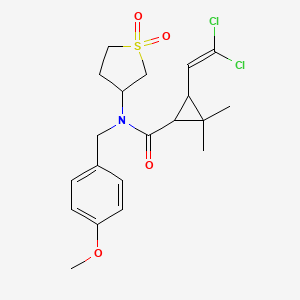![molecular formula C21H17Cl2N3O3S2 B12128325 2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N'-{4-[(5Z)-5-(2-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida es un compuesto orgánico complejo conocido por sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de tiazolidinona, una parte de benzohidrazida y grupos clorobencilideno, lo que lo convierte en un tema de interés en la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-N'-{4-[(5Z)-5-(2-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida típicamente implica múltiples pasos:
Formación del anillo de tiazolidinona: El paso inicial implica la reacción de un clorobenzaldehído con tiosemicarbazida en condiciones ácidas para formar el anillo de tiazolidinona.
Reacción de condensación: El intermedio de tiazolidinona luego se hace reaccionar con 2-clorobenzaldehído en presencia de una base para formar el derivado bencilideno.
Formación de hidrazida: El paso final implica la reacción del derivado bencilideno con 4-butanoylbenzohidrazida en condiciones de reflujo para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los grupos clorobencilideno pueden participar en reacciones de sustitución nucleófila, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Aminas, tioles y alcóxidos.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones funcionales, lo que lo hace útil en el desarrollo de nuevos materiales y catalizadores.
Biología y Medicina
En la investigación biológica y medicinal, 2-cloro-N'-{4-[(5Z)-5-(2-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida se investiga por sus posibles propiedades terapéuticas. Ha mostrado promesa como agente antimicrobiano y anticancerígeno debido a su capacidad para interactuar con objetivos biológicos como enzimas y receptores.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos polímeros y recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N'-{4-[(5Z)-5-(2-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones antimicrobianas, puede inhibir enzimas bacterianas, interrumpiendo las vías metabólicas esenciales. En la investigación del cáncer, podría inducir la apoptosis en las células cancerosas al interactuar con proteínas celulares y ADN.
Comparación Con Compuestos Similares
Compuestos similares
- 2-cloro-N'-{4-[(5Z)-5-(4-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida
- 2-cloro-N'-{4-[(5Z)-5-(2-metilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida
Unicidad
En comparación con compuestos similares, 2-cloro-N'-{4-[(5Z)-5-(2-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}benzohidrazida se destaca por su patrón de sustitución específico, que puede influir en su reactividad e interacción con los objetivos biológicos. Esta estructura única puede conferir una actividad biológica o selectividad mejorada, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C21H17Cl2N3O3S2 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
2-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-8-3-1-6-13(15)12-17-20(29)26(21(30)31-17)11-5-10-18(27)24-25-19(28)14-7-2-4-9-16(14)23/h1-4,6-9,12H,5,10-11H2,(H,24,27)(H,25,28)/b17-12- |
Clave InChI |
FUJADAGZNZJBJZ-ATVHPVEESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)

![5-(3-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12128281.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12128285.png)





